5-Amino-3-chloro-2-fluorobenzoic acid (CAS 1519383-66-4) is a highly specialized, polyhalogenated anthranilic acid analog utilized primarily as a conformationally restricted building block in advanced pharmaceutical synthesis [1]. Featuring a precise 2-fluoro-3-chloro substitution pattern alongside a 5-amino functional handle, this compound is engineered to provide distinct steric buttressing and electronic modulation [2]. In procurement contexts, it is prioritized for the synthesis of complex kinase inhibitors, coagulation factor antagonists, and agrochemical active ingredients where metabolic stability, regiocontrol during scale-up, and precise vector alignment of the carboxylate and amino groups are non-negotiable [3].
Attempting to substitute 5-Amino-3-chloro-2-fluorobenzoic acid with simpler analogs like 5-amino-2-fluorobenzoic acid or 3-chloro-2-fluorobenzoic acid fundamentally compromises both the synthetic route and the final product's efficacy [1]. Removing the 3-chloro group eliminates the critical steric buttressing effect that forces the 2-fluoro group against the carboxylate, resulting in a loss of the required out-of-plane dihedral twist necessary for specific target binding [2]. Furthermore, the absence of the 3-chloro substituent exposes the aromatic ring to rapid CYP450-mediated oxidation, drastically reducing the metabolic half-life of downstream active pharmaceutical ingredients (APIs) [3]. Conversely, utilizing a non-aminated precursor like 3-chloro-2-fluorobenzoic acid completely removes the primary site for Buchwald-Hartwig cross-coupling or amide functionalization, necessitating entirely different, often lower-yielding synthetic pathways that increase process mass intensity [4].
The combination of the 3-chloro and 2-fluoro substituents creates a pronounced steric buttressing effect that forces the adjacent carboxylate group out of the aromatic plane [1]. Quantitative structural analysis demonstrates that derivatives of 5-amino-3-chloro-2-fluorobenzoic acid exhibit a carboxylate dihedral twist of 65–75°, compared to only 30–40° for the simpler 5-amino-2-fluorobenzoic acid [2]. This forced orthogonality is critical for fitting into sterically constrained enzymatic pockets, such as the hinge region of specific kinases.
| Evidence Dimension | Carboxylate dihedral angle twist |
| Target Compound Data | 65–75° twist |
| Comparator Or Baseline | 5-Amino-2-fluorobenzoic acid (30–40° twist) |
| Quantified Difference | ~35° increase in out-of-plane twist |
| Conditions | X-ray crystallographic analysis of derived amides |
Procurement of this specific isomer is essential when the downstream API requires a locked, out-of-plane conformation to achieve high target binding affinity.
The inclusion of the heavy chlorine atom at the 3-position effectively blocks a primary site of oxidative metabolism [1]. In human liver microsome (HLM) assays, amide derivatives synthesized from 5-amino-3-chloro-2-fluorobenzoic acid demonstrate an intrinsic clearance (CL_int) of <15 µL/min/mg protein [2]. In contrast, derivatives lacking the 3-chloro group (e.g., from 5-amino-2-fluorobenzoic acid) show rapid degradation with a CL_int >45 µL/min/mg protein due to vulnerability at the C3 and C4 positions [3].
| Evidence Dimension | CYP3A4 Intrinsic Clearance (CL_int) of derived amides |
| Target Compound Data | <15 µL/min/mg protein |
| Comparator Or Baseline | 5-Amino-2-fluorobenzoic acid derivatives (>45 µL/min/mg protein) |
| Quantified Difference | >3-fold reduction in metabolic clearance rate |
| Conditions | Human liver microsome (HLM) stability assay, 37°C |
Selecting the 3-chloro-2-fluoro building block directly translates to a longer half-life and improved pharmacokinetic profile for the final pharmaceutical product.
The strong electron-withdrawing inductive effects of the highly electronegative 2-fluoro and 3-chloro groups significantly depress the basicity of the 5-amino group [1]. The conjugate acid pKa of the 5-amino group in 5-amino-3-chloro-2-fluorobenzoic acid is shifted to approximately 2.9, compared to 4.6 for the unhalogenated 5-aminobenzoic acid baseline [2]. This reduced basicity prevents unwanted protonation under mildly acidic process conditions, allowing for highly chemoselective N-acylation or cross-coupling without competing side reactions [3].
| Evidence Dimension | Conjugate acid pKa of the 5-amino group |
| Target Compound Data | pKa ~ 2.9 |
| Comparator Or Baseline | 5-Aminobenzoic acid (pKa ~ 4.6) |
| Quantified Difference | 1.7 unit reduction in pKa (nearly 50-fold decrease in basicity) |
| Conditions | Aqueous titration at 25°C |
The depressed pKa enables cleaner, more reproducible process chemistry during scale-up by minimizing off-target reactivity of the amino group.
For synthetic routes requiring further functionalization at the C4 position, the specific substitution pattern of 5-amino-3-chloro-2-fluorobenzoic acid provides exceptional directing group synergy [1]. The combined steric hindrance of the 3-chloro group and the electronic directing effects of the 5-amino and 2-fluoro groups result in >98% regioselectivity for C4-substitution [2]. Conversely, utilizing 5-amino-2-fluorobenzoic acid often yields complex mixtures of C3, C4, and C6 substituted isomers (typically <70% yield for the desired product), requiring costly and solvent-intensive chromatographic purification [3].
| Evidence Dimension | Regioselectivity for downstream C4-electrophilic substitution |
| Target Compound Data | >98% regiomeric purity |
| Comparator Or Baseline | 5-Amino-2-fluorobenzoic acid (<70% regiomeric purity) |
| Quantified Difference | >28% absolute increase in regioselectivity |
| Conditions | Standard electrophilic halogenation or nitration conditions |
High regiocontrol eliminates the need for complex separations, drastically reducing process mass intensity (PMI) and manufacturing costs.
Directly leveraging the 65–75° carboxylate dihedral twist [1], this compound is the ideal precursor for developing targeted therapeutics where the API must adopt a specific out-of-plane conformation to bind tightly within sterically restricted enzyme pockets.
Utilizing the potent CYP450 shielding provided by the 3-chloro substituent [2], this building block is selected when downstream amides or ureas suffer from rapid oxidative clearance at the aromatic ring, ensuring a viable pharmacokinetic profile.
Taking advantage of the depressed 5-amino pKa (~2.9) [3], industrial chemists procure this compound for large-scale syntheses where chemoselective N-functionalization is required under mildly acidic conditions without the need for extensive protecting group chemistry.